(4Z)-1-(3,5-dichlorophenyl)-4-[(2-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione
Overview
Description
(4Z)-1-(3,5-dichlorophenyl)-4-[(2-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3,5-dichlorophenyl)-4-[(2-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 3,5-dichlorobenzaldehyde with 2-hydroxy-3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized with hydrazine hydrate to form the final pyrazolidine-3,5-dione structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3,5-dichlorophenyl)-4-[(2-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-1-(3,5-dichlorophenyl)-4-[(2-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound can be explored as a lead compound for the development of new therapeutic agents. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its chemical reactivity and stability make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (4Z)-1-(3,5-dichlorophenyl)-4-[(2-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(3,5-dichlorophenyl)-4-[(2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(3,5-dichlorophenyl)-4-[(2-nitrophenyl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(3,5-dichlorophenyl)-4-[(2-hydroxy-4-nitrophenyl)methylidene]pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-1-(3,5-dichlorophenyl)-4-[(2-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione lies in its specific substitution pattern and the presence of both hydroxyl and nitro groups on the phenyl ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(4Z)-1-(3,5-dichlorophenyl)-4-[(2-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O5/c17-9-5-10(18)7-11(6-9)20-16(24)12(15(23)19-20)4-8-2-1-3-13(14(8)22)21(25)26/h1-7,22H,(H,19,23)/b12-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUKKQRYGRSBAC-QCDXTXTGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=C2C(=O)NN(C2=O)C3=CC(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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